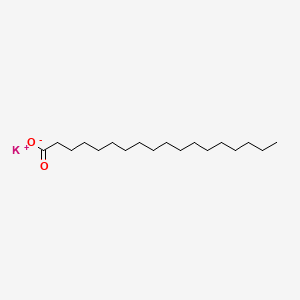
Kaliumstearat
Übersicht
Beschreibung
Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid . It is primarily used as an emulsifier in cosmetics and in food products .
Synthesis Analysis
Potassium stearate may be prepared by saturating a hot alcoholic solution of stearic acid with alcoholic potash . A research paper also suggests a method for the synthesis of macroporous network of interconnected microporous carbon through the carbonization of potassium stearate in an inert atmosphere without further activation .Molecular Structure Analysis
The molecular formula of Potassium stearate is C18H35KO2 . The average mass is 322.568 Da and the monoisotopic mass is 322.227417 Da .Physical And Chemical Properties Analysis
Potassium stearate forms colorless crystals . It is slightly soluble in cold water, soluble in hot water, ethanol, and insoluble in ether, chloroform, carbon disulfide .Wissenschaftliche Forschungsanwendungen
Lebensmittelindustrie
Kaliumstearat, als Kaliumsalz der Stearinsäure, bietet wertvolle funktionelle Eigenschaften in der Lebensmittelindustrie . Es dient als Emulgator, Verdickungsmittel, Stabilisator, Schaumstabilisator und pH-Regulator, was es in verschiedenen Lebensmittelanwendungen vielseitig einsetzbar macht .
Stärke-Lipid-Komplexe
In der wissenschaftlichen Forschung wurde this compound verwendet, um Stärke-Lipid-Komplexe mit hoch amylose Stärke (HAS) zu bilden . Die Komplexe (HAS-PS), die zwischen HAS und this compound gebildet wurden, zeigten polyelektrolytische Eigenschaften mit einem ζ-Potential im Bereich von −22,2 bis −32,8 mV . Die elektrostatische Abstoßung zwischen anionischen Ladungen beschränkte die Wiederassoziation der Stärkekette und erleichterte die Bildung von V-Typ-Kristallstrukturen beim Abkühlen .
Verdaulichkeit von Stärke-Lipid-Komplexen
Die molekulare Ordnung der Stärkekette und die Makrostrukturen der Stärketeile sind wichtiger, um die Verdaulichkeit von Stärke-Lipid-Komplexen zu regulieren, als die kristallinen Strukturen . Die HAS-SA-Komplexe hatten einen beträchtlichen Gehalt an resistente Stärke (RS, 16,1~29,2%), während in den HAS-PS-Komplexen vernachlässigbare RS gefunden wurde .
Reinigungsmittel und Seifen
This compound wird häufig als Emulgator und Verdickungsmittel in Reinigungsmitteln und Seifen verwendet . Es hilft, den Schaum während des Spülens zu kontrollieren .
Kosmetikindustrie
This compound wurde in der Kosmetikindustrie eingesetzt. Zum Beispiel wurde es in der druckbeaufschlagten Flüssigextraktion-Gaschromatographie-Massenspektrometrie verwendet, um die photoinduzierte Erzeugung von dioxinähnlichen Derivaten und anderen kosmetischen Konservierungsmittel-Photoprodukten auf künstlicher Haut zu bestätigen .
Safety and Hazards
Wirkmechanismus
Target of Action
Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The compound’s primary targets are oil and water-based ingredients in various products, where it acts as an emulsifier .
Mode of Action
Potassium stearate exhibits excellent emulsifying properties, allowing it to disperse and stabilize oil and water-based ingredients . It contributes to the viscosity and stability of various formulations, enhancing texture and preventing separation . It also acts as a lubricant, facilitating the flow of ingredients and improving processing efficiency in production .
Biochemical Pathways
It plays a crucial role in the stabilization of emulsions, such as salad dressings and sauces, ensuring uniform dispersion of ingredients . This function can indirectly influence various biochemical processes related to the digestion and absorption of these food products.
Pharmacokinetics
It is soluble in hot water and organic solvents , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics
Biochemische Analyse
Biochemical Properties
Potassium stearate plays a significant role in biochemical reactions, particularly as an emulsifying agent. It interacts with various biomolecules, including enzymes and proteins, to stabilize emulsions. For instance, in the food industry, potassium stearate helps stabilize emulsions in products like salad dressings and sauces . The compound’s interaction with proteins and enzymes is primarily through its fatty acid chain, which can form hydrophobic interactions, thereby stabilizing the structure of emulsions.
Cellular Effects
Potassium stearate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane potential of cells due to its potassium ion component, which is crucial for maintaining cellular function . The compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, potassium stearate exerts its effects through binding interactions with biomolecules. The potassium ion component can interact with ion channels and transporters, influencing their activity and, consequently, cellular processes . Additionally, the stearate component can interact with lipid membranes, affecting membrane fluidity and function. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium stearate can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that potassium stearate can degrade over time, particularly under conditions of high temperature and humidity . This degradation can impact its effectiveness as an emulsifying agent and its interactions with cellular components.
Dosage Effects in Animal Models
The effects of potassium stearate vary with different dosages in animal models. At low doses, it is generally well-tolerated and can effectively stabilize emulsions in food products . At high doses, potassium stearate can cause adverse effects, including gastrointestinal disturbances and potential toxicity . These effects are likely due to the compound’s impact on cellular ion balance and membrane integrity.
Metabolic Pathways
Potassium stearate is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound can be metabolized by enzymes such as lipases, which break down the stearate component into fatty acids and glycerol . These metabolites can then enter various metabolic pathways, including beta-oxidation and the citric acid cycle, influencing overall metabolic flux and energy production.
Transport and Distribution
Within cells and tissues, potassium stearate is transported and distributed through interactions with transporters and binding proteins. The potassium ion component can be transported via potassium channels and transporters, while the stearate component can interact with lipid-binding proteins . These interactions influence the localization and accumulation of potassium stearate within specific cellular compartments.
Subcellular Localization
Potassium stearate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to lipid membranes, where it affects membrane fluidity and function . Additionally, potassium stearate can be directed to specific cellular compartments through targeting signals and post-translational modifications, influencing its activity and function within the cell.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Potassium stearate can be achieved through the reaction of stearic acid with potassium hydroxide.", "Starting Materials": [ "Stearic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 1 mole of stearic acid in 3 moles of hot water", "Add 1 mole of potassium hydroxide to the solution and stir until dissolved", "Heat the mixture to 80-90°C and stir for 1-2 hours", "Cool the mixture to room temperature and filter the precipitated Potassium stearate", "Wash the Potassium stearate with cold water and dry it in a vacuum oven at 60°C" ] } | |
| 593-29-3 | |
Molekularformel |
C18H36KO2 |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
potassium;octadecanoate |
InChI |
InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI-Schlüssel |
NCBSCJZMOPNGSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[K] |
| 593-29-3 | |
Physikalische Beschreibung |
DryPowder; Liquid |
Synonyme |
R 388 R-388 R-factor R388 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

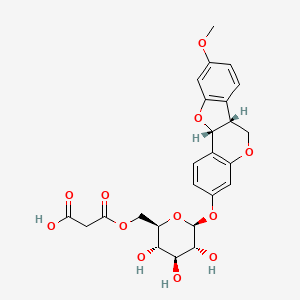


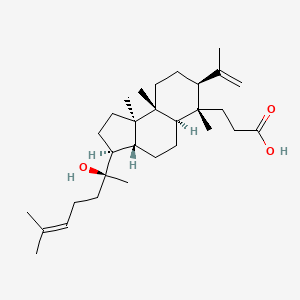
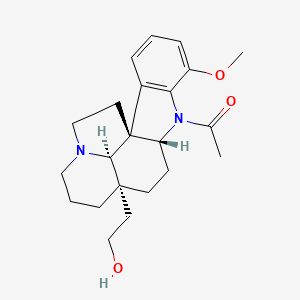

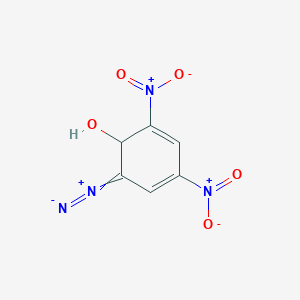
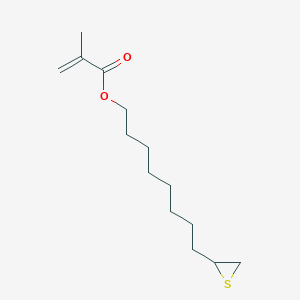

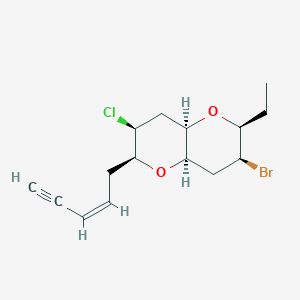


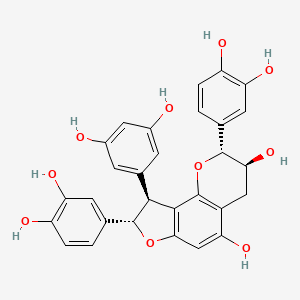
![N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride](/img/structure/B1260522.png)
